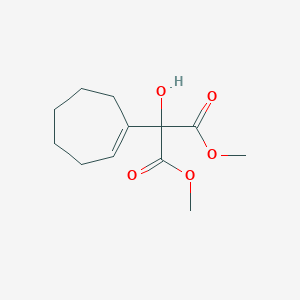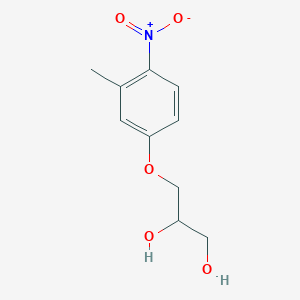
3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol: is an organic compound characterized by a phenoxy group substituted with a methyl and nitro group, attached to a propane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-nitrophenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, forming an intermediate epoxide, which is subsequently opened by water to yield the desired diol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the phenoxy and diol moieties can form hydrogen bonds and other interactions with target molecules.
類似化合物との比較
3-(4-Nitrophenoxy)propane-1,2-diol: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(3-Methylphenoxy)propane-1,2-diol: Lacks the nitro group, resulting in different chemical and biological properties.
3-(2-Nitrophenoxy)propane-1,2-diol: The position of the nitro group affects the compound’s reactivity and interactions.
特性
CAS番号 |
90037-41-5 |
|---|---|
分子式 |
C10H13NO5 |
分子量 |
227.21 g/mol |
IUPAC名 |
3-(3-methyl-4-nitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H13NO5/c1-7-4-9(16-6-8(13)5-12)2-3-10(7)11(14)15/h2-4,8,12-13H,5-6H2,1H3 |
InChIキー |
BENSZJKJMFWYBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC(CO)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


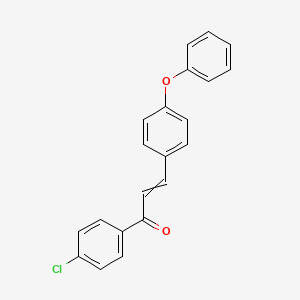
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
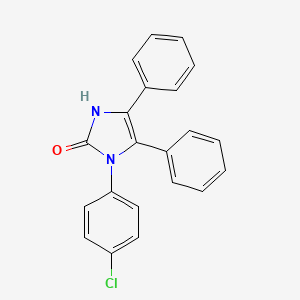
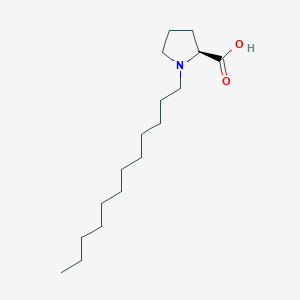
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
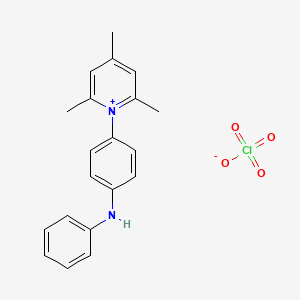
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

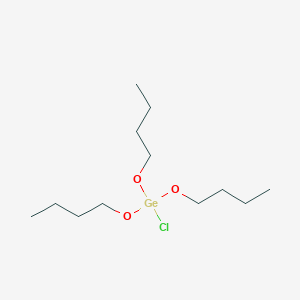
![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
